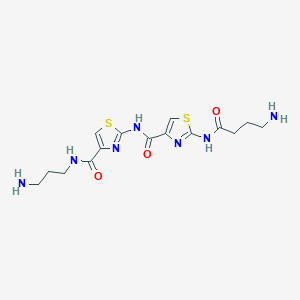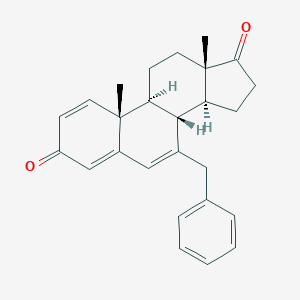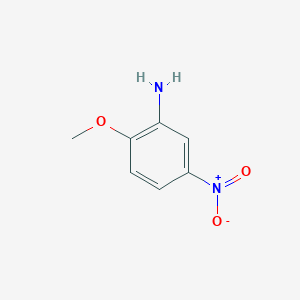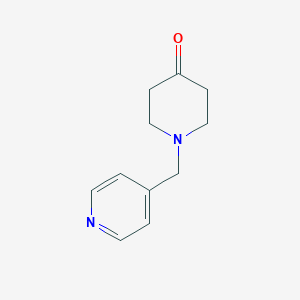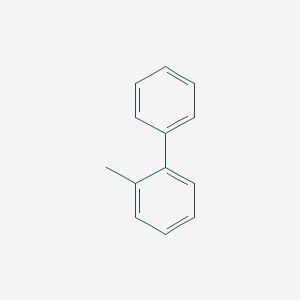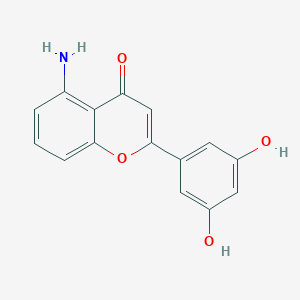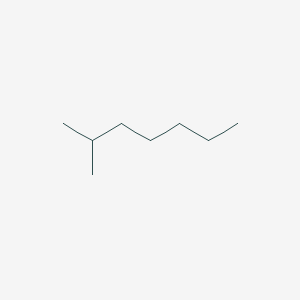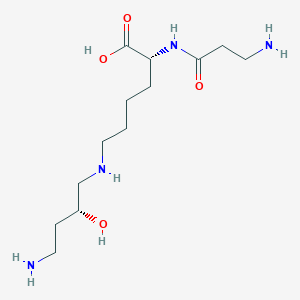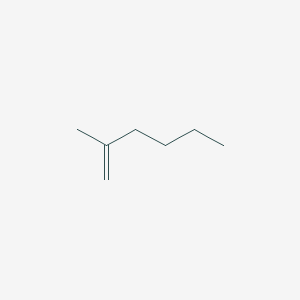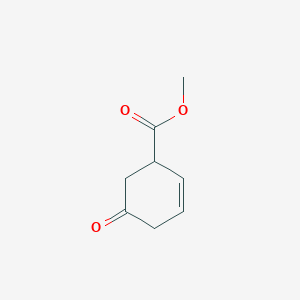
Methyl 5-oxocyclohex-2-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-oxocyclohex-2-ene-1-carboxylate, also known as MOC, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. MOC is a cyclic enol ether that can be synthesized through various methods.
Mecanismo De Acción
Methyl 5-oxocyclohex-2-ene-1-carboxylate is a cyclic enol ether that can undergo various reactions, including nucleophilic addition and cyclization. The mechanism of action of Methyl 5-oxocyclohex-2-ene-1-carboxylate depends on the specific reaction it undergoes. For example, Methyl 5-oxocyclohex-2-ene-1-carboxylate can act as a dienophile in the Diels-Alder reaction, where it reacts with a diene to form a cycloadduct.
Efectos Bioquímicos Y Fisiológicos
Methyl 5-oxocyclohex-2-ene-1-carboxylate has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Methyl 5-oxocyclohex-2-ene-1-carboxylate can inhibit the growth of cancer cells and bacteria. Methyl 5-oxocyclohex-2-ene-1-carboxylate has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-oxocyclohex-2-ene-1-carboxylate has several advantages for lab experiments, including its high yield synthesis methods and its potential applications in the synthesis of various compounds. However, Methyl 5-oxocyclohex-2-ene-1-carboxylate has some limitations, including its instability and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of Methyl 5-oxocyclohex-2-ene-1-carboxylate. One direction is to explore its potential applications in catalysis and material science. Another direction is to study its biochemical and physiological effects in more detail. Additionally, the development of new synthesis methods for Methyl 5-oxocyclohex-2-ene-1-carboxylate could lead to the discovery of new compounds with potential applications in various fields.
Aplicaciones Científicas De Investigación
Methyl 5-oxocyclohex-2-ene-1-carboxylate has been extensively studied for its potential applications in the field of organic chemistry. It has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals. Methyl 5-oxocyclohex-2-ene-1-carboxylate has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propiedades
Número CAS |
134241-95-5 |
|---|---|
Nombre del producto |
Methyl 5-oxocyclohex-2-ene-1-carboxylate |
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
methyl 5-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2-3,6H,4-5H2,1H3 |
Clave InChI |
FAMOFMDINHZUNQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC(=O)CC=C1 |
SMILES canónico |
COC(=O)C1CC(=O)CC=C1 |
Sinónimos |
2-Cyclohexene-1-carboxylicacid,5-oxo-,methylester(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

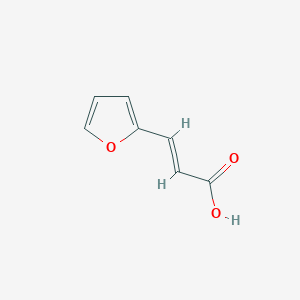
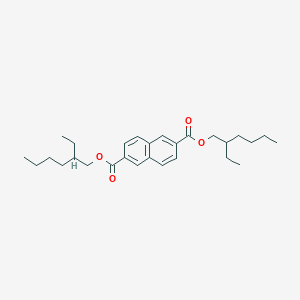
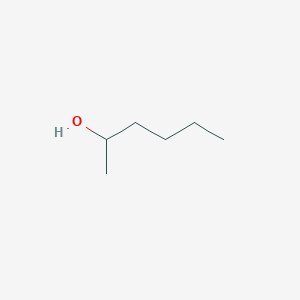
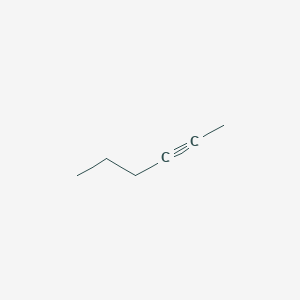
![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B165342.png)
